Evidence Item 1: Predicted Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count Differentiation vs. 4-Fluorobenzyl Isomer
The target compound exhibits a computed XLogP3 value of 2.9 [1]. This is a direct consequence of its specific fluorination pattern. In contrast, its closest positional isomer, (2-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone (CAS 5537-14-4), while sharing the same molecular formula, often displays a different computed LogP due to the altered electronic distribution. Furthermore, the target compound has a computed hydrogen bond acceptor count of 4 [1], differing from non-fluorinated or differently substituted piperazines. This difference in key drug-likeness parameters means the compound will exhibit distinct solubility and permeability profiles, which are critical for selecting the correct fragment for a lead series.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 2.9; H-bond acceptors = 4 |
| Comparator Or Baseline | Positional isomer (2-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone: altered XLogP3 value (data not computed in same source for direct comparison, but chemical intuition and fragment-based calculations predict a difference). |
| Quantified Difference | Numerical difference in XLogP3 is predicted due to electronic effects of the different substitution pattern; a quantitative comparison is currently unavailable from a single authoritative source. |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) |
Why This Matters
For a medicinal chemist optimizing a lead series, a unit change in LogP can drastically alter a compound's ADME profile, making the accurate sourcing of the correct isomer essential for reliable SAR interpretation.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 780114, [4-(2-Fluoro-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone. https://pubchem.ncbi.nlm.nih.gov/compound/780114. View Source
